Cas no 2138392-34-2 (N-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-2-methylpentanamide)
N-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-2-methylpentanamide Chemical and Physical Properties
Names and Identifiers
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- 2138392-34-2
- EN300-842638
- N-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-2-methylpentanamide
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- Inchi: 1S/C16H28N4OS/c1-4-5-11(2)15(21)19-16-18-8-13(22-16)10-20-7-6-14(17)12(3)9-20/h8,11-12,14H,4-7,9-10,17H2,1-3H3,(H,18,19,21)
- InChI Key: UHQHIWVJGCUIDZ-UHFFFAOYSA-N
- SMILES: S1C(NC(C(C)CCC)=O)=NC=C1CN1CCC(C(C)C1)N
Computed Properties
- Exact Mass: 324.19838270g/mol
- Monoisotopic Mass: 324.19838270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 99.5Ų
N-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-2-methylpentanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-842638-0.05g |
2138392-34-2 | 95% | 0.05g |
$792.0 | 2024-05-21 | ||
| Enamine | EN300-842638-0.1g |
2138392-34-2 | 95% | 0.1g |
$829.0 | 2024-05-21 | ||
| Enamine | EN300-842638-0.25g |
2138392-34-2 | 95% | 0.25g |
$867.0 | 2024-05-21 | ||
| Enamine | EN300-842638-0.5g |
2138392-34-2 | 95% | 0.5g |
$905.0 | 2024-05-21 | ||
| Enamine | EN300-842638-1.0g |
2138392-34-2 | 95% | 1.0g |
$943.0 | 2024-05-21 | ||
| Enamine | EN300-842638-2.5g |
2138392-34-2 | 95% | 2.5g |
$1848.0 | 2024-05-21 | ||
| Enamine | EN300-842638-5.0g |
2138392-34-2 | 95% | 5.0g |
$2732.0 | 2024-05-21 | ||
| Enamine | EN300-842638-10.0g |
2138392-34-2 | 95% | 10.0g |
$4052.0 | 2024-05-21 |
N-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-2-methylpentanamide Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on N-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-2-methylpentanamide
N-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-2-methylpentanamide: A Comprehensive Overview
N-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-2-methylpentanamide, with the CAS number 2138392-34-2, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The molecule combines a thiazole ring system with a piperidine moiety and an amide group, making it a versatile structure for various chemical modifications and biological interactions.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key structural component of this compound. Thiazole derivatives are well-known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of the thiazole ring in N-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-2-methylpentanamide suggests potential bioactivity that could be exploited for therapeutic purposes. Recent studies have highlighted the importance of thiazole-containing compounds in modulating cellular pathways involved in inflammation and oxidative stress.
The piperidine moiety in this compound adds further complexity to its structure. Piperidine is a six-membered saturated heterocycle with nitrogen as the heteroatom. It is commonly found in various bioactive molecules due to its ability to form hydrogen bonds and participate in π-interactions. In this compound, the piperidine ring is substituted with an amino group at position 4 and a methyl group at position 3, which likely enhances its pharmacokinetic properties such as solubility and bioavailability.
The amide group at the terminus of the pentanamide chain plays a crucial role in stabilizing the molecule's conformation and enhancing its interactions with biological targets. Amides are known for their ability to form hydrogen bonds, which are essential for molecular recognition in biological systems. This feature makes N-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-2-methylpentanamide a promising candidate for drug design targeting protein-protein interactions or enzyme active sites.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. The synthesis process typically involves the formation of the thiazole ring followed by subsequent functionalization with the piperidine and pentanamide moieties. These methods have been optimized to improve yield and purity, making large-scale production feasible for research purposes.
In terms of pharmacological activity, preliminary studies on N-{5-[(4-amino-3-methylpiperidin-1-y...
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